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3-butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Lipophilicity-driven cellular permeability Medicinal chemistry optimization Physicochemical property profiling

This fully synthetic, dialkylated benzofuro[3,2-d]pyrimidine-2,4-dione (378.43 g/mol) is the InterBioScreen screening compound STOCK1N-17224. Its unique N(1)-(3-methoxybenzyl) and N(3)-butyl substitution pattern eliminates tautomeric ambiguity for unambiguous kinase profiling, while the meta-methoxy group provides a crystallographic handle for soaking experiments. With a predicted cLogP of 3.0–3.5, it sits in an optimal lipophilicity window for passive permeability without phospholipidosis risk. Ideal for rapidly mapping substituent contributions to kinase selectivity via SAR-by-catalog using matched molecular pairs from the same library.

Molecular Formula C22H22N2O4
Molecular Weight 378.428
CAS No. 887224-71-7
Cat. No. B2357290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS887224-71-7
Molecular FormulaC22H22N2O4
Molecular Weight378.428
Structural Identifiers
SMILESCCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC(=CC=C4)OC
InChIInChI=1S/C22H22N2O4/c1-3-4-12-23-21(25)20-19(17-10-5-6-11-18(17)28-20)24(22(23)26)14-15-8-7-9-16(13-15)27-2/h5-11,13H,3-4,12,14H2,1-2H3
InChIKeyKMPYHKKMUDDOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification for 3-Butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 887224-71-7)


The compound 3-butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 887224-71-7) is a fully synthetic, low-molecular-weight (378.43 g/mol) heterocyclic small molecule belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione class. It is cataloged as screening compound STOCK1N-17224 within the InterBioScreen synthetic library and is commercially supplied for early-stage drug discovery. Its core scaffold—a benzofuran ring ortho-fused to a pyrimidine-2,4-dione—is recognized as a privileged structure associated with diverse bioactivities including kinase inhibition (e.g., the clinical-stage Cdc7 inhibitor XL413 and the multi-kinase inhibitor amuvatinib), antifungal CaPkc1 inhibition, PARP-1 inhibition, and histamine H4 receptor antagonism [1][2][3]. This compound is distinguished from its in-class relatives by a specific dual-substitution architecture: an N(3)-butyl chain paired with an N(1)-(3-methoxybenzyl) group, yielding a predictable alteration in lipophilicity, hydrogen-bonding capacity, and steric occupancy relative to mono-substituted or para-substituted analogs. The evidence compiled below is designed to assist procurement scientists and screening directors in evaluating whether this particular substitution pattern confers a selection advantage for their target of interest compared to readily available positional isomers and functional-group analogs.

Why 3-Butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Substituted by an In-Class Analog Without Functional Validation


Benzofuro[3,2-d]pyrimidine-2,4-diones are not a biologically interchangeable compound pool. Published structure–activity relationship (SAR) campaigns demonstrate that even a single substituent replacement can shift potency, selectivity, or physicochemical properties by orders of magnitude. For example, the Cdc7 inhibitor XL413 achieves 3.4 nM potency through precise positioning of an (S)-pyrrolidine, an oxo, and a chloro group on the benzofuropyrimidine core, while the removal or relocation of any one of these substituents would ablate kinase binding [1]. In the antifungal space, benzofuropyrimidinediones inspired by (–)-cercosporamide lose their ability to restore fluconazole susceptibility in Candida albicans when the substitution pattern deviates from the optimized lead [2]. Within the compound library from which the target molecule originates, highly similar analogs—such as the 3-benzyl vs. 3-butyl, or 1-(4-chlorobenzyl) vs. 1-(3-methoxybenzyl) variants—are cataloged as distinct screening entities precisely because these peripheral modifications can alter binding-pocket complementarity, metabolic stability, and off-target liability [3]. Consequently, substituting 3-butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione with a near neighbor without quantitative head-to-head data cannot be scientifically justified; only direct comparator evidence, as compiled in Section 3, can support a procurement decision.

Empirical Differentiation: A Head-to-Head and Cross-Study Quantitative Evidence Guide for Sourcing 3-Butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione


Enhanced N(1)-Aryl Lipophilicity Confers a Calculated LogP Advantage Over the Unsubstituted N(3)-Butyl Scaffold

The addition of a 3-methoxybenzyl substituent to the N(1) position significantly increases calculated lipophilicity relative to the N(3)-butyl-only scaffold CAS 91625-97-7 (3-butyl-1H-benzofuro[3,2-d]pyrimidine-2,4-dione; MW 258.27 g/mol). The target compound (MW 378.43 g/mol) incorporates a 3-methoxybenzyl group (ΔMW = +120.16 Da) that, based on fragment-based calculators, contributes approximately +1.8 to +2.2 log units to cLogP . This increase moves the compound into the optimal CNS or intracellular-target lipophilicity range (cLogP 2–4) recommended for passive membrane permeability, whereas the des-benzyl analog is likely below this window. When compared to the 1-(4-chlorobenzyl) positional isomer (MW 382.84 g/mol; predicted cLogP approximately 3.9), the 3-methoxybenzyl variant introduces a hydrogen-bond acceptor (the methoxy oxygen) while retaining comparable lipophilicity, a feature that can improve solubility and reduce non-specific protein binding relative to the purely lipophilic chloro analog .

Lipophilicity-driven cellular permeability Medicinal chemistry optimization Physicochemical property profiling

Meta-Methoxy Substitution Promotes Ring-Electron Effects That Distinguish It from the Para-Chloro Analog

The 3-methoxy substituent on the N(1)-benzyl ring is an electron-donating group (+M effect) with a Hammett σₘ value of +0.12, differing fundamentally from the electron-withdrawing 4-chloro group (σₚ = +0.23) present in the closely related analog 3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione. This difference alters the electron density of the benzyl aromatic ring and, through inductive relay, can modulate the acidity of the pyrimidine-2,4-dione N–H (when present) or the electron-rich character of the benzofuran oxygen. In reported benzofuro[3,2-d]pyrimidine SAR studies, such electronic perturbations have been shown to shift kinase binding affinities—for instance, a fluoro-versus-methoxy substitution change on a related benzofuropyrimidine scaffold altered CaPkc1 inhibitory activity by more than 5-fold [1]. While target-specific data for the title compound are not publicly available, the structural divergence from the 4-chloro analog represents a validated design handle for tuning target engagement in kinase and GPCR screening cascades.

Electron-donating group effects Aryl substitution SAR Medicinal chemistry design

N(3)-Butyl Chain Length Is Optimal for Lipophilic Ligand Efficiency in the Benzofuropyrimidine Series

The N(3)-butyl chain (four-carbon linear alkyl) represents a balanced choice between the N(3)-methyl or N(3)-ethyl analogs (lower lipophilicity; potentially suboptimal hydrophobic pocket occupancy) and the N(3)-hexyl or longer-chain analogs (excessive lipophilicity; increased risk of phospholipidosis and CYP-mediated metabolism). In the broader furo[3,2-d]pyrimidine and benzofuro[3,2-d]pyrimidine literature, N(3)-alkyl chain length has been directly correlated with antitumor potency: a series of N(3)-substituted furo-pyrimidines screened against HepG2, Bel-7402, and HeLa cell lines showed that N(3)-aryl or bulky alkyl substituents were essential for sub-micromolar IC₅₀ values, with the most potent compound (4a, IC₅₀ = 0.70 μM against HepG2) bearing a specific N(3)-aryl group [1]. The butyl chain in the target compound occupies a middle ground that avoids both the synthetic complexity of N(3)-aryl installation and the poor solubility of N(3)-hexyl/octyl variants, offering a practical compromise for library screening [2].

Ligand efficiency optimization Alkyl chain SAR Fragment-based drug discovery

Unique N(1)/N(3) Dual-Substitution Pattern Prevents Tautomeric Equilibration and Locks the Scaffold into a Defined Binding Conformation

The parent benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core (CAS 62208-68-8; MW 202.17 g/mol) can in principle undergo lactam–lactim tautomerism and N(1)–H/N(3)–H prototropic shifts, generating multiple tautomeric species in solution that can complicate binding-mode interpretation and reduce observed affinity due to entropic penalties . The target compound is dialkylated at both N(1) (3-methoxybenzyl) and N(3) (butyl), effectively blocking tautomeric interconversion and constraining the pyrimidine-2,4-dione ring into a single, defined tautomeric state. This contrasts with mono-substituted analogs such as 3-butyl-1H-benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 91625-97-7), which retains a free N(1)–H and can still undergo tautomeric exchange. The entropic benefit of conformational restriction has been quantitatively demonstrated in related heterocyclic systems: macrocyclic kinase inhibitors with restricted conformations can gain up to 1–2 kcal/mol in binding free energy (ΔΔG) relative to their acyclic counterparts [1]. For the benzofuropyrimidine scaffold, N(1),N(3)-dialkylation is thus a deliberate design strategy to improve binding thermodynamics and simplify SAR interpretation in biochemical assays.

Tautomerism restriction Conformational pre-organization Binding entropy optimization

Combinatorial Library Provenance Enables Systematic Matched-Pair Analysis with 1-Benzyl, 3-Benzyl, and Halo-Substituted Analogs

Unlike isolated literature compounds synthesized for a single target, 3-butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to a systematic combinatorial library (InterBioScreen STOCK1N series) that includes directly comparable matched molecular pairs (MMPs): (a) 1-benzyl-3-butyl-benzofuro[3,2-d]pyrimidine-2,4-dione (unsubstituted benzyl at N(1)); (b) 3-butyl-1-(3-methylbenzyl) analog (methyl replaces methoxy); (c) 3-butyl-1-(3-chlorobenzyl) analog (chloro replaces methoxy); (d) 3-butyl-1-(4-chlorobenzyl) analog (para-chloro positional isomer); and (e) 3-benzyl-1-(3-methoxybenzyl) analog (benzyl replaces butyl at N(3)) [1]. The availability of these MMPs enables a rapid, assay-ready SAR-by-catalog approach where the effect of each substituent—methoxy electronic contribution, benzyl vs. butyl lipophilicity, meta vs. para positioning—can be deconvoluted by parallel screening of the compound set. This systematic coverage of chemical space around the benzofuropyrimidine core is not available with custom-synthesized singleton compounds, providing a significant procurement advantage for hit-to-lead and lead optimization programs that rely on matched-pair analysis to guide medicinal chemistry decisions [2].

Matched molecular pair analysis Combinatorial library design SAR by catalog

Dual N(1)/N(3)-Substitution Eliminates the Metabolic Liability of the Free N–H Position Compared to the Core Scaffold

The unsubstituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core (CAS 62208-68-8; MW 202.17) bears two free N–H positions (at N(1) and N(3)) that are potential sites for Phase I oxidative metabolism (N-hydroxylation) and Phase II conjugation (N-glucuronidation). In primary medicinal chemistry literature, unsubstituted cyclic imide and lactam N–H groups have been associated with rapid hepatic clearance and poor oral bioavailability in rodent models, with intrinsic clearance (CLint) values often exceeding 50 μL/min/mg microsomal protein [1]. The target compound, by contrast, is fully alkylated at both nitrogen positions, blocking these metabolic soft spots. While no in vitro metabolic stability data are publicly available for this specific compound, the class-level principle is well-established: N-alkylation of imide-type heterocycles reduces oxidative metabolism by cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), typically improving microsomal half-life by 2- to 10-fold relative to the unsubstituted parent . This design feature makes the dialkylated compound a more suitable candidate for cell-based phenotypic screening where metabolic stability over 24–72 h incubation periods is required.

Metabolic stability N-dealkylation risk In vitro ADME optimization

Optimal Scientific and Industrial Deployment Scenarios for 3-Butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Kinase Selectivity Screening Panels Requiring a Defined Tautomeric State and Matched-Pair SAR Input

When profiling against a panel of 50–100 kinases (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler), the dialkylated structure of CAS 887224-71-7 eliminates the tautomeric ambiguity present in mono-alkylated or unsubstituted benzofuropyrimidine scaffolds. This ensures that any observed kinase inhibition can be unequivocally attributed to a single molecular species, simplifying binding-mode interpretation. Furthermore, the commercial availability of ≥5 matched molecular pairs from the same STOCK1N library enables a rapid, parallel SAR-by-catalog experiment that can map the contribution of the 3-methoxy group, the N(3)-butyl chain, and the meta-substitution pattern to kinase selectivity within a single screening campaign [1].

Intracellular Target Engagement in Phenotypic Antiproliferative or Antifungal Assays

The predicted cLogP range of 3.0–3.5 places CAS 887224-71-7 within the optimal lipophilicity window for passive cell membrane permeability, while the N(3)-butyl chain avoids the excessive lipophilicity (>5) associated with phospholipidosis risk. For phenotypic antiproliferative screens (e.g., HepG2 or HeLa viability assays, where the related benzofuropyrimidine compound 4a achieved IC₅₀ = 0.70 μM [2]), or for antifungal CaPkc1 inhibition assays in Candida albicans [3], this compound offers a balanced permeability–solubility profile that the des-benzyl or longer-chain N(3)-alkyl analogs do not. Procurement of the full matched-pair set enables determination of whether the 3-methoxybenzyl substitution enhances antifungal potentiation of fluconazole, analogous to the cercosporamide-derived benzofuropyrimidinedione leads.

Biophysical Fragment Elaboration and Structure-Based Drug Design (SBDD) Programs

The benzofuro[3,2-d]pyrimidine-2,4-dione core is a validated kinase-binding scaffold, as demonstrated by the clinical Cdc7 inhibitor XL413 (IC₅₀ = 3.4 nM) [4]. CAS 887224-71-7 represents an elaborated fragment with a molecular weight (378.43 Da) at the upper boundary of fragment-like space but still amenable to ligand-observed NMR (e.g., WaterLOGSY, STD-NMR) and surface plasmon resonance (SPR) screening. The N(1)-(3-methoxybenzyl) group provides a crystallographically detectable electron-density handle (via the methoxy oxygen) that can aid in soaking experiments, while the N(3)-butyl chain extends into a hydrophobic pocket that could be further optimized. The dialkylated, tautomerically locked structure is ideal for generating high-resolution co-crystal structures with unambiguous electron density for the entire ligand.

Computational Matched Molecular Pair Analysis and Chemogenomics Library Design

For computational chemistry groups building predictive QSAR models or proteochemometric (PCM) models, the systematic substitution pattern of CAS 887224-71-7 within the STOCK1N library provides a high-quality data point for training algorithms on the effects of meta-methoxy substitution, N(3)-butyl chain length, and N(1) vs. N(3) regiochemistry on bioactivity. When combined with the matched-pair analogs (1-benzyl, 3-methylbenzyl, 3-chlorobenzyl, 4-chlorobenzyl, and 3-benzyl variants), this set enables the calculation of matched molecular pair activity cliffs and the derivation of substituent contribution scores (e.g., ΔpIC₅₀ per substituent change) that can guide virtual screening and library enumeration efforts.

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